

# A Technical Guide to the Physical Properties of 2-Iodo-6-methoxypyrazine

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## Compound of Interest

Compound Name: 2-Iodo-6-methoxypyrazine

Cat. No.: B1313075

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This technical guide provides a comprehensive overview of the known physical properties of **2-Iodo-6-methoxypyrazine**, a heterocyclic aromatic compound of interest in various scientific domains. This document summarizes key physical data, outlines relevant experimental methodologies, and presents a putative biosynthetic pathway.

## Core Physical Properties

The physical characteristics of **2-Iodo-6-methoxypyrazine** are fundamental to its application in research and development. A summary of its key properties is presented in the table below.

Property	Value	Source
Chemical Formula	C <sub>5</sub> H <sub>5</sub> IN <sub>2</sub> O	<a href="#">[1]</a>
Molecular Weight	236.01 g/mol	<a href="#">[1]</a>
Melting Point	36.6-38.1 °C	<a href="#">[1]</a>
CAS Number	58139-03-0	<a href="#">[1]</a>
Physical Form	Solid	<a href="#">[1]</a>
Density	Data not readily available	
Solubility	Data not readily available	

## Experimental Protocols

The determination of the physical properties of organic compounds such as **2-Iodo-6-methoxypyrazine** relies on established laboratory techniques. While specific experimental details for this compound are not extensively published, the following general protocols are applicable.

### Melting Point Determination

The melting point of a solid organic compound is a crucial indicator of its purity and is determined by observing the temperature range over which the substance transitions from a solid to a liquid state.<sup>[2]</sup> A common method involves using a melting point apparatus, such as a Thiele tube or a digital instrument.<sup>[2]</sup>

General Procedure:

- A small, finely powdered sample of the compound is packed into a capillary tube, which is sealed at one end.<sup>[3][4]</sup>
- The capillary tube is placed in a heating block or oil bath along with a calibrated thermometer.<sup>[2][4]</sup>
- The sample is heated slowly and evenly.<sup>[2]</sup>
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample becomes a clear liquid is recorded as the end of the melting range.
- A sharp melting range (typically 0.5-2 °C) is indicative of a pure compound.

### Gas Chromatography-Mass Spectrometry (GC-MS) for Analysis

Gas chromatography-mass spectrometry is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, including

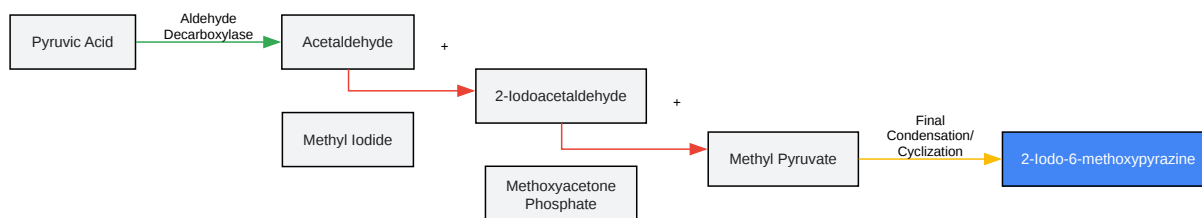
pyrazine derivatives.[5][6]

#### General Procedure:

- **Sample Preparation:** The sample containing the pyrazine derivative is dissolved in a suitable volatile solvent. For complex matrices, a sample extraction technique such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) may be employed to isolate the analytes. [7]
- **Injection:** A small volume of the prepared sample is injected into the gas chromatograph.
- **Separation:** The sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column coated with a stationary phase. Separation of the components is achieved based on their different affinities for the stationary phase and their volatilities.[5]
- **Detection (Mass Spectrometry):** As the separated components elute from the column, they enter the mass spectrometer. Here, they are ionized, and the resulting ions are separated based on their mass-to-charge ratio.[5]
- **Data Analysis:** The mass spectrum of each component is recorded, providing a unique fragmentation pattern that can be used for identification by comparison with spectral libraries. The retention time, the time it takes for a compound to travel through the column, is also a key identifier.[5]

## Putative Biosynthetic Pathway

While detailed enzymatic studies are limited, a plausible biosynthetic pathway for **2-iodo-6-methoxypyrazine** has been proposed to occur in the myxobacterium *Chondromyces crocatus*. [8] This pathway highlights the transformation of basic metabolic precursors into the final complex molecule.



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Caption: Proposed biosynthetic pathway of **2-Iodo-6-methoxypyrazine**.

This proposed pathway begins with the decarboxylation of pyruvic acid to form acetaldehyde. [8] This is followed by the iodination of acetaldehyde using methyl iodide to produce 2-iodoacetaldehyde. [8] The subsequent reaction with methoxyacetone phosphate leads to the formation of methyl pyruvate, which then undergoes a final condensation and cyclization to yield **2-Iodo-6-methoxypyrazine**. [8] Further research is required to fully elucidate the enzymatic machinery and intermediates involved in this pathway.

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